molecular formula C21H17N3O6 B1677076 OB-1

OB-1

Cat. No.: B1677076
M. Wt: 407.4 g/mol
InChI Key: UJHGRDVYTTVJFD-UHFFFAOYSA-N
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Description

OB-1, chemically known as 4,4′-bis(benzoxazol-2-yl)stilbene, is a high-performance fluorescent brightener widely used in industrial applications. Its molecular formula is C₂₈H₁₈N₂O₂ . Synthesized through condensation reactions, this compound is renowned for its non-toxicity, chemical stability, heat resistance (melting point ~360°C), and lightfastness, making it ideal for high-temperature processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OB-1 involves several steps. One common method starts with 2-benzooxazolone and p-methyl benzoic acid as raw materials. These are reacted at temperatures between 170°C and 220°C in the presence of a solvent and boric acid as a catalyst. The reaction typically lasts for 8-15 hours. The resulting product, 4-(methylphenyl)benzooxazole, is then further reacted with sulfur at temperatures between 240°C and 270°C for 3-5 hours. During this process, hydrogen sulfide is removed, and the final product is refined using trichlorobenzene .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

OB-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, affecting its optical properties.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Drug Discovery Applications

OB-1 plays a crucial role in the early stages of drug discovery, particularly in the identification and optimization of active compounds. The compound's effectiveness is often evaluated through various predictive modeling techniques that assess its interactions with target proteins.

Compound Activity Prediction

Recent advancements in computational methods have enhanced the ability to predict the activity of compounds like this compound. A notable study introduced a benchmark known as the Compound Activity benchmark for Real-world Applications (CARA), which aims to improve the accuracy of compound activity predictions by utilizing large datasets and sophisticated machine learning algorithms. The study highlighted that while traditional methods such as molecular docking are still prevalent, data-driven approaches have shown superior performance in predicting binding affinities and activities across different assays .

Method Description Advantages
Molecular DockingEstimates binding energies between compounds and proteinsGood interpretability
Machine Learning ModelsLearns patterns from large datasets to predict activitiesHigher accuracy with lower computational needs

Case Study: Virtual Screening

A case study involving this compound demonstrated its potential during the virtual screening phase of drug discovery. The compound was subjected to various assays to determine its half-maximal inhibitory concentration (IC50) values against specific target proteins. Results indicated that this compound exhibited promising activity, warranting further lead optimization studies .

Environmental Monitoring

In environmental science, this compound has been utilized as a marker compound in pollution studies. Its stability and detectability make it an ideal candidate for tracking contamination levels in various ecosystems.

Application in Water Quality Assessment

This compound has been employed in assessing water quality by serving as an indicator of organic pollutants. Studies have shown that its concentration correlates significantly with levels of other contaminants, making it a valuable tool for environmental monitoring agencies.

Parameter Measurement Method Significance
Concentration of this compoundHigh-performance liquid chromatography (HPLC)Indicates presence of organic pollutants

Materials Science

The versatility of this compound extends into materials science, where it is explored for its potential applications in creating novel materials with unique properties.

Development of Smart Materials

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in developing smart materials that respond to environmental stimuli.

Material Type Property Enhanced Application Area
Polymers with this compoundIncreased tensile strengthAerospace and automotive industries

Mechanism of Action

The mechanism of action of OB-1 involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process is known as fluorescence. The molecular structure of this compound allows it to interact with ultraviolet light, causing electronic transitions that result in the emission of visible light. This property is utilized to counteract yellowing and improve the visual appearance of materials.

Comparison with Similar Compounds

OB-1 vs. Fluorescent Brightener OB (OB 184)

OB (2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene) is often confused with this compound due to naming similarities but differs significantly:

Property This compound OB (OB 184) References
Molecular Formula C₂₈H₁₈N₂O₂ C₂₆H₂₆N₂O₂S
Melting Point ~360°C Lower than this compound
Whitening Effect Light reddish-blue hue Varies by application
Applications Plastics, polyester, textiles High-end inks, soft plastics
Cost Cost-effective Higher due to niche demand

Key Differences :

  • Thermal Stability : this compound’s high melting point makes it suitable for high-temperature polymer processing (e.g., polyester), whereas OB degrades under similar conditions .
  • Cost Efficiency : this compound’s mass production has reduced its price, whereas OB remains expensive for specialized applications like coatings .

This compound vs. KSN, KCB, and MDAC

A study testing fluorescent brighteners in polyoxymethylene (POM) resin highlighted this compound’s superior performance :

Compound Yellow Index (at 10 ppm) Effectiveness Ranking
This compound 1.75 1st (Most Effective)
OB Higher than this compound 2nd
KSN Comparable to OB 3rd
MDAC Comparable to OB 4th
  • This compound reduced POM’s yellow index by ~80% compared to untreated resin, outperforming KSN (1,4-bis(benzoxazolyl)naphthalene), KCB (unspecified structure), and MDAC (7-diethylamino-4-methylcoumarin) .
  • Mechanism : this compound’s conjugated stilbene structure efficiently absorbs UV light (330–380 nm) and re-emits blue light (400–450 nm), neutralizing yellow tones more effectively than benzoxazole or coumarin derivatives .

This compound vs. Nanoparticle-Based Whitening Agents

Prior studies using this compound nanoparticles achieved a whiteness of 94.1 in PET fabric but required dispersants that posed environmental risks . Modern methods (e.g., water-D5 siloxane mixtures) improved this compound’s efficacy and sustainability, eliminating surfactants and enhancing brightness .

Data Tables

Table 1 : Physical and Chemical Properties of this compound vs. OB

Parameter This compound OB (OB 184)
Molecular Weight 414.46 g/mol 430.0 g/mol
UV Absorption 375 nm (max) 365 nm (max)
Primary Use Cases Plastics, textiles Inks, soft plastics

Table 2 : Performance in POM Resin Whitening

Brightener Yellow Index (10 ppm) Relative Improvement vs. Control
None 8.50 Baseline
This compound 1.75 79.4% reduction
OB 3.20 62.4% reduction

Biological Activity

OB-1 is a compound identified as a stomatin-like protein-3 (STOML3) oligomerization inhibitor, which has garnered attention due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for research and therapeutic applications.

  • Chemical Name : Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate
  • Molecular Weight : 407.38 g/mol
  • Purity : ≥98% (HPLC)
  • CAS Number : 300803-69-4
  • Storage Conditions : Store at room temperature

This compound functions primarily as an inhibitor of STOML3 oligomerization. By reducing the cluster size of STOML3 in the plasma membrane, this compound modulates mechanosensitive ion channels, particularly affecting Piezo1 currents. In vitro studies demonstrate that this compound decreases mechanically-induced Piezo1 but not ASIC3 current amplitudes in neuroblastoma N2a cells and cultured mouse sensory neurons .

In Vitro Studies

This compound has shown significant effects on neuronal activity:

  • Mechanosensitivity : this compound administration leads to a decrease in Piezo1 currents, indicating its role in modulating mechanosensitivity in neurons.

In Vivo Studies

In animal models, this compound has been tested for its analgesic properties:

  • Neuropathic Pain Model : Subcutaneous administration of this compound in mice resulted in reversible silencing of touch receptor activity and inhibited the paw withdrawal reflex, demonstrating its potential as an analgesic agent .

Data Table: Biological Activity Summary

Study Type Findings Reference
In VitroDecreased Piezo1 current amplitudes in N2a cells
In VitroNo effect on ASIC3 current amplitudes
In VivoSilenced touch receptor activity in neuropathic pain model
In VivoInhibited paw withdrawal reflex

Case Study 1: Neuropathic Pain Relief

A study involving the administration of this compound to a mouse model of neuropathic pain demonstrated that the compound effectively reduced pain responses. The results indicated that this compound could serve as a potential therapeutic agent for managing neuropathic pain conditions.

Case Study 2: Mechanotransduction Modulation

Research exploring the effects of this compound on mechanotransduction pathways revealed that its inhibition of STOML3 oligomerization plays a crucial role in modulating cellular responses to mechanical stimuli. This suggests that this compound may have applications in conditions where mechanosensitivity is altered.

Research Findings and Implications

The findings surrounding this compound's biological activity highlight its potential applications in pain management and mechanotransduction research. The ability to inhibit STOML3 oligomerization and modulate Piezo channels opens avenues for further exploration into therapeutic strategies for conditions characterized by altered mechanosensitivity or neuropathic pain.

Q & A

Basic Research Questions

Q. What are the key biological effects of OB-1 observed in in vitro studies, and how should researchers design experiments to assess these effects?

  • Methodological Answer : this compound demonstrates concentration-dependent cytotoxicity and lipid metabolism modulation. To assess these effects:

  • Use MTT assays to measure cell viability across a concentration gradient (e.g., 10–30 μM) .
  • Quantify lipid droplets via fluorescence microscopy or lipid-specific dyes (e.g., Nile Red), comparing treated vs. control groups .
  • Include controls for solvent effects (e.g., DMSO) and replicate experiments ≥3 times to ensure statistical validity .

Q. What are the critical physicochemical properties of this compound that researchers must consider during experimental design?

  • Methodological Answer :

  • Thermal Stability : this compound withstands temperatures up to 359°C, making it suitable for high-temperature polymer studies but requiring careful handling in cell-based assays to avoid thermal degradation .
  • Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions, with final concentrations ≤0.1% to minimize solvent toxicity .
  • Fluorescence Properties : this compound exhibits blue or blue-green fluorescence; avoid interference with fluorescent dyes in imaging studies .

Q. How can researchers determine the optimal concentration range for this compound in cellular assays?

  • Methodological Answer :

  • Perform dose-response curves (e.g., 5–50 μM) to identify IC50 values for cytotoxicity .
  • Use pilot studies to assess off-target effects (e.g., apoptosis assays) and adjust concentrations to balance efficacy and toxicity .
  • Validate findings with orthogonal methods, such as ATP quantification or live/dead staining .

Advanced Research Questions

Q. How can researchers resolve apparent contradictions between this compound’s cytotoxic effects and its impact on lipid metabolism observed in experimental data?

  • Methodological Answer :

  • Time-Course Experiments : Analyze lipid droplet dynamics at multiple timepoints (e.g., 6–48 hours) to distinguish acute vs. chronic effects .
  • Pathway Inhibition : Use inhibitors of lipolysis (e.g., ATGL inhibitors) or autophagy to dissect mechanisms linking cell death to lipid turnover .
  • Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) and lipidomics to identify compensatory pathways activated under this compound treatment .

Q. What methodological considerations are essential for ensuring reproducibility in studies investigating this compound’s molecular mechanisms?

  • Methodological Answer :

  • Detailed Protocols : Document synthesis/purification steps (e.g., HPLC conditions) and characterization data (e.g., NMR, mass spectrometry) to enable replication .
  • Batch Consistency : Validate this compound purity (>98%) via COA (Certificate of Analysis) and test multiple batches to rule out compound variability .
  • Negative Controls : Include STOML3 knockout cells to confirm target specificity in oligomerization studies .

Q. What advanced analytical approaches are recommended for characterizing this compound’s interactions with cellular targets like STOML3?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and STOML3 in real time .
  • Cryo-EM/Structural Biology : Resolve this compound-induced conformational changes in STOML3 oligomers .
  • Proteomic Profiling : Use co-immunoprecipitation followed by mass spectrometry to identify this compound-dependent protein interaction networks .

Q. Tables for Experimental Design

Parameter Recommendation Evidence
Cell Viability AssayMTT, 10–30 μM this compound, 24–48 hours
Lipid Droplet AnalysisNile Red staining + confocal microscopy
Thermal Stability TestTGA/DSC at 25–400°C, N₂ atmosphere
Target ValidationSTOML3 siRNA + Western blotting

Q. Key Considerations for Interdisciplinary Studies

  • Material Science : Optimize this compound loading (100–1000 ppm) in polymer blends using UV-Vis spectroscopy to monitor fluorescence stability .
  • Toxicology : Pair this compound with antioxidants (e.g., NAC) to mitigate reactive oxygen species (ROS) in long-term exposure models .

Properties

IUPAC Name

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHGRDVYTTVJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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